- Identification and synthesis of novel inhibitors of mycobacterium ATP synthaseBioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3454-3459,
Cas no 951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate)
![ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate structure](https://es.kuujia.com/scimg/cas/951626-95-2x500.png)
951626-95-2 structure
Nombre del producto:ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Número CAS:951626-95-2
MF:C9H11N3O3
Megavatios:209.201941728592
MDL:MFCD09832110
CID:1001461
PubChem ID:42873667
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo- [1,5-a]pyrazine-2-carboxylate
- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
- PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID, 4,5,6,7-TETRAHYDRO-4-OXO-, ETHYL ESTER
- AK113708
- 4-OXO-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID ETHYL ESTER
- RNMVWTOANIAUAU-UHFFFAOYSA-N
- ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
- PP1543
- PB31395
- AX8149624
- Z5395
- ST24030623
- BB 0258522
- ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylat
- Ethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylate (ACI)
- 4-Oxo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
- Ethyl 4-oxo-4 pound not5 pound not6 pound not7-tetrahydropyrazolo[1 pound not5-a]pyrazine-2-carboxylate
- CS-0040200
- DTXSID90655341
- SY112263
- AKOS016009821
- MFCD09832110
- 4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
- 951626-95-2
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate
- DS-2778
- ETHYL 4-OXO-5H,6H,7H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE
- DA-00266
- Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazine-2-carboxylate
- SCHEMBL2520510
-
- MDL: MFCD09832110
- Renchi: 1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
- Clave inchi: RNMVWTOANIAUAU-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=C2C(NCCN2N=1)=O)OCC
Atributos calculados
- Calidad precisa: 209.08000
- Masa isotópica única: 209.08004122g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 282
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 73.2
- Xlogp3: 0.1
Propiedades experimentales
- PSA: 73.22000
- Logp: 0.13200
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Información de Seguridad
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1296884-5g |
4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 97% | 5g |
$1200 | 2024-06-05 | |
eNovation Chemicals LLC | Y1197012-5g |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 5g |
$385 | 2024-07-20 | |
eNovation Chemicals LLC | D586992-10G |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 97% | 10g |
$865 | 2024-07-21 | |
Chemenu | CM126440-10g |
ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 95%+ | 10g |
$*** | 2023-03-29 | |
abcr | AB436510-1 g |
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, 95%; . |
951626-95-2 | 95% | 1g |
€459.50 | 2023-04-23 | |
Alichem | A099001941-10g |
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 98% | 10g |
$1780.80 | 2023-08-31 | |
TRC | E945968-10mg |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |
951626-95-2 | 10mg |
$ 70.00 | 2022-06-02 | ||
TRC | E945968-100mg |
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate |
951626-95-2 | 100mg |
$ 340.00 | 2022-06-02 | ||
Chemenu | CM126440-250mg |
ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 95%+ | 250mg |
$*** | 2023-03-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120734-10G |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
951626-95-2 | 97% | 10g |
¥ 8,712.00 | 2023-04-12 |
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran , Water ; 18 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 1.5 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
Referencia
- Preparation of piperidinyl small molecules as degraders of helios and methods of use, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C; 4 h, rt
Referencia
- Macrocyclic compounds as Mcl-1 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
Referencia
- 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-ones as negative allosteric modulators of metabotropic glutamate receptor 3 and their preparation, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C
1.2 -
1.2 -
Referencia
- Fused heterocyclic derivatives as antiviral agents and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 0 °C; 4 h, rt
Referencia
- Preparation of macrocyclic compounds as Mcl-1 inhibitors useful for treating cancers, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Spirocycloheptanes as ROCK inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Tetrahydrofuran ; 19 h, rt
Referencia
- Synthesis of N-(methyl-d3)pyridazine-carboxamides or -nicotinamides as IL-12, IL-23 and/or IFN-α modulators treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, 25 °C
Referencia
- Amide compounds as Smarca degraders and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
Referencia
- Preparation of bicyclic pyrazole compounds as allosteric modulators of mGLUR5 receptors for treatment of psychiatric and neurological disorders and hyperproliferative disorders, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1.5 h, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 3 h, rt
Referencia
- Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophreniaBioorganic & Medicinal Chemistry Letters, 2016, 26(2), 429-434,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
Referencia
- Preparation of bicyclic aralkylpyrazole lactam derivatives for use as mGluR5 receptor allosteric modulators, United States, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; basified, rt
Referencia
- Preparation of pyrazolopyrazinone derivatives and analogs for use as mGluR5 receptor positive allosteric modulators, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ; 20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Spirocycloheptanes as ROCK inhibitors and their preparation, United States, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C
Referencia
- Fused heterocycle derivatives as capsid assembly modulators and their preparation, World Intellectual Property Organization, , ,
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Raw materials
- 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 3,5-diethyl ester
- 3-Ethyl 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate
- Ethanamine, 2-chloro-, labeled with tritium, hydrochloride (1:1)
- Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5,6,7-tetrahydro-4-oxo-, ethyl ester, hydrochloride (1:1)
- 2-chloroethan-1-amine hydrochloride
- Diethyl 1H-pyrazole-3,5-dicarboxylate
- 3,5-Diethyl 1-(2-azidoethyl)-1H-pyrazole-3,5-dicarboxylate
- 3,5-Diethyl 1-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]-1H-pyrazole-3,5-dicarboxylate
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preparation Products
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Literatura relevante
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate) Productos relacionados
- 2169873-94-1(N-butylbut-2-enehydrazide)
- 2484889-19-0(4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole)
- 338410-54-1(N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide)
- 2137980-94-8(4-bromo-1-(4,4-dimethyloxolan-2-yl)methyl-1H-pyrazol-3-amine)
- 2320600-41-5(3-methylidene-1-2-(1H-1,2,3-triazol-1-yl)ethylpiperidine)
- 2059932-32-8(4H,5H,6H,7H-thieno2,3-cpyridine-7-carboxylic acid hydrochloride)
- 2169384-00-1(3-(2-cyclobutylethyl)-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol)
- 57131-42-7(Benzene, 1-methoxy-4-(1E)-1-propen-1-yl-)
- 1788532-86-4(2-(ethylsulfanyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide)
- 2749887-69-0(cis-(5-Amino-tetrahydro-pyran-2-yl)-methanol hydrochloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):173.0/683.0
atkchemica
(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe